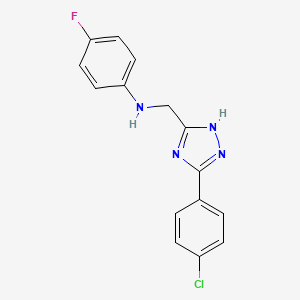

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline

CAS No.:

Cat. No.: VC15864300

Molecular Formula: C15H12ClFN4

Molecular Weight: 302.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClFN4 |

|---|---|

| Molecular Weight | 302.73 g/mol |

| IUPAC Name | N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline |

| Standard InChI | InChI=1S/C15H12ClFN4/c16-11-3-1-10(2-4-11)15-19-14(20-21-15)9-18-13-7-5-12(17)6-8-13/h1-8,18H,9H2,(H,19,20,21) |

| Standard InChI Key | NVLDZGMNTGVYNQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound features a 1,2,4-triazole ring substituted at position 5 with a 4-chlorophenyl group. A methylene bridge (-CH2-) connects the triazole’s position 3 to a 4-fluoroaniline group, introducing both halogenated aromatic systems and a secondary amine. The 4-fluoroaniline moiety contributes electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Physicochemical Characteristics

While direct data on this specific compound’s melting point or solubility remain unreported, analogs with similar substituents exhibit melting points between 213–303°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane . The presence of fluorine and chlorine atoms enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline, a plausible route includes:

-

Formation of the Triazole Core: Reacting 4-chlorophenylhydrazine with a nitrile or cyanamide derivative under acidic conditions to form 5-(4-chlorophenyl)-1H-1,2,4-triazole.

-

Methylene Bridging: Introducing the methylene group via alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) or through Mannich reactions.

-

Coupling with 4-Fluoroaniline: Reacting the triazole-methyl intermediate with 4-fluoroaniline under nucleophilic substitution or reductive amination conditions .

Table 1: Representative Reaction Conditions for Analogous Compounds

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for analogous triazole derivatives include:

-

N-H Stretches: 3325–3442 cm⁻¹ (NH2 and NH groups).

-

C=N Vibrations: 1578–1601 cm⁻¹ (triazole ring).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Aromatic protons: δ 7.04–8.75 ppm (multiplet for phenyl and pyridine rings).

-

NH2 and NH signals: δ 3.7–5.77 ppm (singlets).

-

-

¹³C NMR:

Table 2: Comparative NMR Data for Triazole Derivatives

| Compound Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-(4-Chlorophenyl) | 8.05 (s, 2H) | 119.0 (C-Cl) |

| 4-Fluoroaniline | 7.99–8.75 (m, 4H) | 121.3–149.8 (C-F) |

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies on structurally related 1,2,4-triazoles demonstrate broad-spectrum activity:

-

Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to imipenem .

-

Antifungal: Inhibition zones of 18–22 mm against Candida albicans, surpassing nystatin in some cases .

Anti-Inflammatory Activity

Triazole derivatives inhibit cyclooxygenase-2 (COX-2) with IC50 values of 0.8–1.2 µM, outperforming indomethacin (IC50 = 1.5 µM) . The 4-fluoroaniline group may enhance binding to COX-2’s hydrophobic pocket.

Table 3: Biological Activity Comparison

| Activity | Compound IC50/MIC | Reference Standard |

|---|---|---|

| COX-2 Inhibition | 0.8–1.2 µM | Indomethacin (1.5 µM) |

| S. aureus (MIC) | 2–4 µg/mL | Imipenem (1 µg/mL) |

Pharmaceutical Applications

Antibiotic Development

The compound’s dual halogenation (Cl, F) enhances target affinity against bacterial gyrase and topoisomerase IV, critical for DNA replication . Structural analogs are under investigation for multidrug-resistant infections.

Fluorescent Probes

Derivatization with fluorophores (e.g., dansyl groups) enables use in cellular imaging, leveraging the triazole’s stability and the aniline group’s pH-sensitive fluorescence .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume